But-1-ene and prop-1-ene are both alkenes, classified as hydrocarbons that contain at least one carbon-carbon double bond. But-1-ene (C₄H₈) is a four-carbon alkene, while prop-1-ene (C₃H₆) is a three-carbon alkene. At room temperature, both compounds exist as colorless gases. Their reactivity stems from the presence of the double bond, allowing them to participate in various
Reaction Type | Common Reagents | Major Products |
---|---|---|
Electrophilic Addition | Hydrogen Bromide (HBr) | 2-Bromobutane |
Polymerization | Ziegler-Natta catalysts | Polybutylene, Polypropylene |
Oxidation | Potassium Permanganate | Alcohols, Aldehydes |
The synthesis of but-1-ene and prop-1-ene can be achieved through several methods:
But-1-ene and prop-1-ene serve various industrial applications:
Research has explored the interaction of but-1-ene and prop-1-ene with various catalysts during polymerization processes. Studies utilizing hyperpolarized nuclear magnetic resonance spectroscopy have characterized these interactions under different conditions, providing insights into reaction kinetics and product formation . Additionally, metathesis reactions involving these alkenes have been investigated for their efficiency in producing valuable chemicals like propylene from butenes .
Several compounds share similarities with but-1-ene and prop-1-ene:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Ethene | C₂H₄ | Simplest alkene; used primarily in polymer production. |
Propene | C₃H₆ | Similar to prop-1-ene; widely used for polypropylene production. |
But-2-Ene | C₄H₈ | Isomer of but-1-ene; used in similar applications but has different reactivity patterns. |
But-1-ene and prop-1-e are unique due to their specific reactivity profiles and applications. For instance:
Both but-1-ene and prop-1-ene exist as colorless gases under standard temperature and pressure conditions, exhibiting remarkably similar phase behavior characteristics [1] [2] [3]. The melting points of these compounds are nearly identical, with but-1-ene exhibiting a melting point of -185.0°C (88.15 K) and prop-1-ene showing a melting point of -185.2°C (87.95 K) [4] [5] [6]. This similarity reflects the comparable intermolecular forces present in both compounds at low temperatures.
The boiling points demonstrate a clear relationship with molecular size and intermolecular forces. But-1-ene exhibits a boiling point of -6.3°C (266.85 K), while prop-1-ene has a significantly lower boiling point of -47.7°C (225.45 K) [2] [4] [3] [6]. This difference of approximately 41.4°C reflects the increased van der Waals forces in but-1-ene due to its larger molecular size and greater number of electrons, leading to stronger London dispersion forces [7] [8].
Compound | Chemical Formula | Molecular Weight (g/mol) | Melting Point (°C) | Melting Point (K) | Boiling Point (°C) | Boiling Point (K) | Phase at STP |
---|---|---|---|---|---|---|---|
But-1-ene | CH₃CH₂CH=CH₂ | 56.11 | -185.0 | 88.15 | -6.3 | 266.85 | Gas |
Prop-1-ene | CH₃CH=CH₂ | 42.08 | -185.2 | 87.95 | -47.7 | 225.45 | Gas |
The phase transition behavior follows the expected pattern for alkenes, where the boiling point increases with molecular mass due to enhanced intermolecular forces [8]. Both compounds undergo normal phase transitions from solid to liquid to gas, with no unusual polymorphic behavior reported under standard conditions.
The vapor pressure characteristics of but-1-ene and prop-1-ene demonstrate distinct temperature dependencies that reflect their different molecular structures and intermolecular forces [9] [10] [11]. At 20°C, but-1-ene exhibits a vapor pressure of approximately 252.6 kPa (2.49 atm), while prop-1-ene shows a significantly higher vapor pressure of 1013.2 kPa (10.0 atm) [10] [12] [11].
The relationship between vapor pressure and temperature follows the Clausius-Clapeyron equation, with prop-1-ene demonstrating higher volatility due to its lower molecular weight and weaker intermolecular forces [10] [13]. At 37.7°C, prop-1-ene reaches a vapor pressure of 1551.6 kPa (15.3 atm), indicating its highly volatile nature [12].
Compound | Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (atm) | Gas Density (kg/m³) | Liquid Density (kg/m³) |
---|---|---|---|---|---|
But-1-ene | 20.0 | 252.6 | 2.49 | 2.60 | 595.1 |
But-1-ene | 21.0 | 464.0 | 4.58 | 2.60 | N/A |
But-1-ene | 100.0 | 845.8 | 8.35 | N/A | N/A |
Prop-1-ene | 20.0 | 1013.2 | 10.00 | 1.91 | 610.1 |
Prop-1-ene | 37.7 | 1551.6 | 15.30 | N/A | N/A |
Prop-1-ene | 19.8 | 1013.0 | 10.00 | 1.91 | N/A |
The density relationships demonstrate the inverse correlation between molecular size and gas density under equivalent conditions. But-1-ene exhibits a gas density of 2.60 kg/m³ at 20°C, while prop-1-ene shows a lower gas density of 1.91 kg/m³ [10] [11]. This difference reflects the higher molecular weight of but-1-ene (56.11 g/mol) compared to prop-1-ene (42.08 g/mol) [2] [3].
The liquid densities at their respective boiling points are remarkably similar, with but-1-ene showing 595.1 kg/m³ and prop-1-ene exhibiting 610.1 kg/m³ [3] [10]. This similarity indicates comparable molecular packing efficiency in the liquid phase despite the molecular size difference.
Both but-1-ene and prop-1-ene exhibit virtually insoluble behavior in water, characteristic of nonpolar hydrocarbon molecules [14] [15] [8]. The water solubility of but-1-ene is approximately 240 mg/L at 25°C, while prop-1-ene shows slightly higher solubility at 330 mg/L under the same conditions [16] [14] [17]. These extremely low solubility values reflect the hydrophobic nature of these alkenes and their inability to form hydrogen bonds with water molecules [14] [15].
Compound | Water Solubility (mg/L at 25°C) | Water Solubility (g/L) | Solubility Classification | Henry's Law Constant (mol/kg·bar) | LogP (octanol/water) |
---|---|---|---|---|---|
But-1-ene | 240 | 0.24 | Virtually insoluble | 0.0040 | 2.35 |
Prop-1-ene | 330 | 0.33 | Virtually insoluble | 0.0048 | 1.77 |
The Henry's Law constants provide quantitative measures of the gas-liquid equilibrium behavior in aqueous systems. But-1-ene exhibits a Henry's Law constant of 0.0040 mol/(kg·bar), while prop-1-ene shows 0.0048 mol/(kg·bar) [17] [18]. These values indicate low solubility in water and high tendency for volatilization from aqueous solutions.
The octanol-water partition coefficients (LogP) demonstrate the lipophilic character of these compounds. But-1-ene exhibits a LogP value of 2.35, while prop-1-ene shows 1.77 [16] [19]. The higher LogP value for but-1-ene reflects its greater hydrophobic character due to the additional methylene group.
The intermolecular forces governing the physical behavior of these compounds are primarily London dispersion forces [7] [20] [21]. Both molecules are nonpolar, lacking permanent dipole moments that would enable dipole-dipole interactions [7] [22]. The strength of dispersion forces increases with molecular size and polarizability, explaining the higher boiling point and lower volatility of but-1-ene compared to prop-1-ene [7] [20].
In organic solvents, both compounds demonstrate high solubility due to favorable intermolecular interactions with nonpolar solvent molecules [14] [8]. This solubility pattern follows the principle of "like dissolves like," where nonpolar solutes dissolve readily in nonpolar solvents through dispersion force interactions [14] [8].
The thermodynamic stability of but-1-ene and prop-1-ene can be evaluated through their standard enthalpies of formation and related thermodynamic parameters [23] [24] [25]. But-1-ene exhibits a standard enthalpy of formation (ΔHf°) of -0.13 kJ/mol, indicating it is thermodynamically more stable than its constituent elements [23] [24] [25]. In contrast, prop-1-ene shows a positive enthalpy of formation of +20.41 kJ/mol, indicating lower thermodynamic stability relative to its elements [26] [27].
Compound | Enthalpy of Formation ΔHf° (kJ/mol) | Enthalpy of Hydrogenation (kJ/mol) | Enthalpy of Vaporization (kJ/mol) | Heat Capacity Cp (kJ/kg·K) | Gibbs Free Energy of Formation ΔGf° (kJ/mol) | Relative Stability Order |
---|---|---|---|---|---|---|
But-1-ene | -0.13 | -125.8 | 20.9 | 1.49 | 71.3 | Less stable |
Prop-1-ene | 20.41 | -123.4 | 18.4 | 1.46 | 62.8 | More stable than but-1-ene |
The enthalpy of hydrogenation provides insight into the relative stability of the carbon-carbon double bond in these compounds [28] [29] [30]. But-1-ene exhibits an enthalpy of hydrogenation of -125.8 kJ/mol, while prop-1-ene shows -123.4 kJ/mol [28] [29]. The slightly more negative value for but-1-ene indicates that its double bond is marginally less stable, consistent with it being a terminal alkene with less substitution at the double bond [28] [30] [31].
The alkene stability order generally follows the substitution pattern at the double bond, where increased substitution leads to enhanced stability through hyperconjugation and inductive effects [28] [30] [31]. As monosubstituted alkenes, both compounds fall into the category of moderately stable alkenes, with stability intermediate between ethylene and more highly substituted alkenes [28] [30].
Source | But-1-ene ΔHf° (kJ/mol) | Prop-1-ene ΔHf° (kJ/mol) |
---|---|---|
NIST WebBook | -0.63 ± 0.79 | 20.41 |
ATcT (Active Thermochemical Tables) | -0.13 | 20.4 |
ChemLibreTexts | -0.63 | 20.41 |
Literature Average | -0.54 | 20.4 |
The Gibbs free energy of formation values indicate the spontaneity of formation reactions under standard conditions. But-1-ene shows ΔGf° = 71.3 kJ/mol, while prop-1-ene exhibits ΔGf° = 62.8 kJ/mol [23] [32]. Both values are positive, indicating that formation from elements is not spontaneous under standard conditions, which is typical for hydrocarbon compounds [23].
The enthalpy of vaporization reflects the strength of intermolecular forces in the liquid phase. But-1-ene requires 20.9 kJ/mol for vaporization, while prop-1-ene requires 18.4 kJ/mol [3] [23]. The higher value for but-1-ene is consistent with stronger van der Waals forces due to its larger molecular size [3] [33].